molecular formula C11H13NO B189226 2-phenyl-N-prop-2-enylacetamide CAS No. 30160-48-6

2-phenyl-N-prop-2-enylacetamide

Cat. No. B189226
CAS RN: 30160-48-6
M. Wt: 175.23 g/mol
InChI Key: LJRAAMFXAXFAGD-UHFFFAOYSA-N
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Description

2-phenyl-N-prop-2-enylacetamide, also known as fenproporex, is a synthetic compound that belongs to the amphetamine family. It is used as a stimulant and appetite suppressant in some countries, although its use is not approved by the US Food and Drug Administration. In recent years, fenproporex has gained attention in the scientific community due to its potential therapeutic applications and mechanisms of action.

Mechanism Of Action

Fenproporex acts as a prodrug, meaning that it is metabolized in the body to produce active compounds. The primary metabolite of 2-phenyl-N-prop-2-enylacetamide is amphetamine, which is responsible for its stimulant effects. Amphetamine works by increasing the release of dopamine and norepinephrine from nerve terminals in the brain, leading to increased arousal and attention.

Biochemical And Physiological Effects

Fenproporex has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It can also cause changes in appetite, sleep, and mood. Long-term use of 2-phenyl-N-prop-2-enylacetamide has been associated with cardiovascular complications, such as hypertension and stroke.

Advantages And Limitations For Lab Experiments

Fenproporex has several advantages for use in laboratory experiments, including its well-established synthesis method and pharmacological properties. However, its potential for abuse and toxicity must be carefully considered when designing experiments. Additionally, the use of 2-phenyl-N-prop-2-enylacetamide is not approved by regulatory agencies in many countries, which may limit its availability for research purposes.

Future Directions

There are several areas of future research that could be explored with 2-phenyl-N-prop-2-enylacetamide. One potential direction is the development of safer and more effective analogs that retain its beneficial properties while minimizing its side effects. Another area of interest is the investigation of 2-phenyl-N-prop-2-enylacetamide's effects on cognitive function and memory. Finally, more research is needed to understand the long-term effects of 2-phenyl-N-prop-2-enylacetamide use on cardiovascular health and other physiological systems.

Synthesis Methods

The synthesis of 2-phenyl-N-prop-2-enylacetamide involves the condensation of benzyl cyanide with acetone, followed by reduction with sodium borohydride. The resulting product is then reacted with propargyl bromide to form the final compound. This process yields a racemic mixture of the R- and S-enantiomers, which have different pharmacological properties.

Scientific Research Applications

Fenproporex has been studied for its potential use in the treatment of obesity, attention deficit hyperactivity disorder (ADHD), and narcolepsy. It has also been investigated as a cognitive enhancer and antidepressant. Several studies have shown that 2-phenyl-N-prop-2-enylacetamide can increase dopamine and norepinephrine levels in the brain, leading to improved mood, focus, and energy.

properties

CAS RN

30160-48-6

Product Name

2-phenyl-N-prop-2-enylacetamide

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-phenyl-N-prop-2-enylacetamide

InChI

InChI=1S/C11H13NO/c1-2-8-12-11(13)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)

InChI Key

LJRAAMFXAXFAGD-UHFFFAOYSA-N

SMILES

C=CCNC(=O)CC1=CC=CC=C1

Canonical SMILES

C=CCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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